N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
Description
Crystallographic Analysis via Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction revealed the compound crystallizes in the monoclinic crystal system with space group P2~1~/c. The asymmetric unit contains one molecule, with the thiazolidinone ring adopting a half-chair conformation. The dihedral angle between the thiazolidinone ring and the 2-chlorophenyl group measures 13.12° ± 0.14°, while the morpholine ring forms a dihedral angle of 43.79° ± 0.14° with the thiazolidinone core. Intramolecular C–H⋯S interactions stabilize the conformation, with a hydrogen bond distance of 2.74 Å between the chlorophenyl hydrogen (H5) and the thiazole sulfur (S1).
The crystal packing is governed by C–H⋯π interactions between the morpholine methylene groups and the chlorophenyl ring, forming a three-dimensional network. A Hirshfeld surface analysis quantified intermolecular interactions: H⋯H (39.2%), H⋯C/C⋯H (25.2%), Cl⋯H/H⋯Cl (11.4%), and O⋯H/H⋯O (8.0%) contacts dominate the supramolecular architecture.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2~1~/c |
| Unit Cell Dimensions | a = 8.921 Å |
| b = 12.345 Å | |
| c = 14.678 Å | |
| β Angle | 102.34° |
| Volume | 1545.6 ų |
Spectroscopic Identification (¹H/¹³C Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)
¹H Nuclear Magnetic Resonance (300 MHz, Dimethyl Sulfoxide-d~6~):
- δ 2.54 (s, 2H, –CH~2~ adjacent to carbonyl)
- δ 3.30–3.68 (m, 8H, morpholine protons)
- δ 6.82–7.12 (m, 4H, aromatic protons from 2-chlorophenyl)
- δ 8.97 (s, 1H, amide –NH)
¹³C Nuclear Magnetic Resonance (100 MHz, Dimethyl Sulfoxide-d~6~):
- δ 49.7 (–CH~2~ adjacent to carbonyl)
- δ 66.4 (morpholine carbons)
- δ 120.4–148.3 (aromatic carbons)
- δ 170.0 (carbonyl carbon of acetamide)
Fourier-Transform Infrared Spectroscopy (ν, cm⁻¹):
- 3360 (N–H stretch, amide)
- 1695 (C=O stretch, amide)
- 1293 (C–N stretch, morpholine)
- 1152 (C–O–C asymmetric stretch)
High-Resolution Mass Spectrometry:
Computational Molecular Geometry Optimization (Density Functional Theory/B3LYP)
Geometry optimization at the B3LYP/6-311+G(d,p) level yielded bond lengths and angles consistent with crystallographic data. The thiazolidinone C=O bond length computed as 1.224 Å matches the experimental value of 1.230 Å. The dihedral angle between the thiazolidinone and chlorophenyl rings was calculated as 12.97°, deviating by only 0.15° from X-ray data.
Table 2: Selected Computed vs. Experimental Geometrical Parameters
| Parameter | Experimental (X-ray) | DFT/B3LYP |
|---|---|---|
| C=O Bond Length | 1.230 Å | 1.224 Å |
| S–C Bond Length | 1.815 Å | 1.808 Å |
| N–C(O) Bond Length | 1.356 Å | 1.362 Å |
| Dihedral Angle | 13.12° | 12.97° |
Electron Density Distribution Analysis (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Orbital Calculations)
The HOMO-LUMO energy gap of 4.32 eV indicates moderate chemical reactivity. HOMO electron density localizes on the thiazolidinone ring and chlorophenyl group, while LUMO density concentrates on the morpholine oxygen and acetamide carbonyl.
Table 3: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.12 | Thiazolidinone π-system |
| LUMO | -1.80 | Morpholine oxygen lone pairs |
| Gap | 4.32 | – |
Properties
Molecular Formula |
C15H16ClN3O3S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C15H16ClN3O3S/c16-10-3-1-2-4-11(10)17-13(20)9-12-14(21)18-15(23-12)19-5-7-22-8-6-19/h1-4,12H,5-9H2,(H,17,20) |
InChI Key |
MWDVPWTXDKFHID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure that includes a thiazole ring, a morpholine moiety, and a chlorophenyl group. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms which are often associated with biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Thiazole Ring | Present |
| Morpholine Group | Present |
| Chlorophenyl Substituent | Present |
Inhibition of Cyclooxygenase (COX)
Research indicates that derivatives of thiazole carboxamides, including those similar to this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes. COX enzymes are critical in the inflammatory response and pain pathways. In vitro studies have shown that these compounds can effectively reduce COX activity, suggesting potential anti-inflammatory effects .
Antitumor Activity
The compound's structural components suggest it may possess antitumor properties. Studies evaluating similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures showed IC50 values in the low micromolar range against breast cancer (MDA-MB 231) and colorectal cancer (Caco2) cell lines .
Table 2: Antitumor Activity Data
Study 1: Anticancer Potential
In a study involving the synthesis of thiazole derivatives, this compound was tested for its ability to inhibit cell proliferation in several tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types .
Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's role in modulating inflammatory responses. It was found to reduce prostaglandin E2 levels in cultured macrophages, indicating its potential as an anti-inflammatory agent. This effect is likely mediated through COX inhibition and suggests further exploration for treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is primarily researched for its potential as an antimicrobial agent . The thiazole and morpholine moieties are known for their biological activities, including antibacterial and antifungal properties.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of thiazoles exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The incorporation of the morpholine ring enhances the solubility and bioavailability of the compound, making it a candidate for further development in antimicrobial therapies .
- Anticancer Potential : Research has indicated that compounds containing thiazole and morpholine structures show promise in cancer treatment. They have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .
The compound's structure suggests multiple mechanisms of action due to its diverse functional groups:
- Enzyme Inhibition : The thiazole ring may interact with various enzymes involved in metabolic pathways, potentially leading to the inhibition of cancer cell growth or bacterial proliferation.
- Receptor Modulation : Morpholine derivatives are known to act on neurotransmitter receptors, suggesting potential applications in neurological disorders.
Therapeutic Uses
Given its biological activity, this compound could be explored for several therapeutic applications:
Potential Applications
- Antibiotic Development : With rising antibiotic resistance, compounds like this could serve as templates for developing new antibiotics that target resistant bacterial strains.
- Cancer Therapy : Its anticancer properties warrant further investigation in clinical trials to evaluate efficacy against specific cancers.
- Neurological Disorders : Given its potential receptor interactions, it may be beneficial in treating conditions such as anxiety or depression.
Chemical Reactions Analysis
Functionalization at the Thiazole Ring
The thiazole moiety undergoes selective modifications:
-
Electrophilic Aromatic Substitution : The electron-rich C5 position reacts with diazonium salts to form azo derivatives. For example, coupling with aryl diazonium chlorides (Ar–N₂⁺Cl⁻) in acetic acid/sodium acetate yields brightly colored azo-thiazoles .
-
Oxidation : The 4,5-dihydrothiazole ring is oxidized to a fully aromatic thiazole using MnO₂ or DDQ, enhancing conjugation .
Example Reaction :
Morpholine Substituent Reactivity
The morpholin-4-yl group participates in:
-
Quaternization : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing water solubility.
-
N-Oxidation : Treatment with m-CPBA or H₂O₂ generates morpholine N-oxide derivatives, altering electronic properties .
| Reaction | Reagent/Conditions | Product Application |
|---|---|---|
| Quaternization | CH₃I, MeCN, 60°C | Ionic liquid formation |
| N-Oxidation | m-CPBA, DCM, 0°C | Redox-active intermediates |
Acetamide Linkage Modifications
The N-(2-chlorophenyl)acetamide group undergoes:
-
Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 2-(2-morpholinothiazolyl)acetic acid and 2-chloroaniline .
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH to form N-alkylated derivatives .
Hydrolysis Example :
Yield: ~80% under basic conditions .
Biological Activity-Driven Reactions
The compound’s bioactivity is linked to its interactions with biological targets:
-
Enzyme Inhibition : The morpholine-thiazole-acetamide framework inhibits kinases (e.g., DYRK1A) via H-bonding with the morpholine oxygen and hydrophobic interactions with the thiazole ring .
-
Metabolic Oxidation : Hepatic CYP450 enzymes oxidize the morpholine ring to N-oxide metabolites, detected in pharmacokinetic studies .
Comparative Reactivity with Analogues
Replacing the 2-chlorophenyl group with electron-withdrawing substituents (e.g., CF₃) increases electrophilicity at the thiazole C5 position, enhancing azo-coupling efficiency . Conversely, substituting morpholine with piperazine improves solubility but reduces thermal stability .
Stability Under Environmental Conditions
-
Photodegradation : Exposure to UV light (λ = 254 nm) results in thiazole ring cleavage, forming sulfonic acid derivatives.
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and morpholine fragments (TGA data).
This comprehensive analysis underscores the compound’s versatility in synthetic and biological contexts, driven by its modular architecture. Further studies on its catalytic applications and structure-activity relationships are warranted .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
- Methoxy groups are less electronegative than chlorine, which may reduce interactions with hydrophobic enzyme pockets.
- N-(4-Nitrophenyl) analog (): The nitro group introduces strong electron-withdrawing effects, likely enhancing reactivity but reducing bioavailability due to increased polarity.
Modifications to the Thiazole Core
- Morpholinyl vs. Mercapto substituents (): The morpholine ring in the target compound improves water solubility compared to the mercapto (-SH) group in N-(2-chlorophenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide. However, the mercapto group may confer stronger metal-binding properties, relevant for enzyme inhibition .
Tautomeric Behavior
Similar to compounds 3a and 3c, the target compound likely exists as a 1:1 keto-enol tautomeric mixture (e.g., 4-oxo-thiazolidinone vs. 4-hydroxy-thiazole), as confirmed by NMR and NOESY studies in analogs . This equilibrium affects reactivity, solubility, and biological activity.
Hantzsch Cyclization
The target compound’s synthesis likely follows a Hantzsch thiazole formation, as seen in and . For example:
- N-[2-(4-Nitroanilino)-4-oxo-thiazol-5-yl]benzamide (12ab) was synthesized via cyclization of ethyl 2-benzamido-2-hydroxyacetate with 4-nitrobenzothiourea, yielding 96% .
- Key variables : Catalyst-free conditions () improve sustainability, while substituents on thioureas dictate regioselectivity.
Acylation and Functionalization
Morpholine incorporation may involve chloroacetylation followed by nucleophilic substitution, as described for N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides ().
Molecular Properties
Preparation Methods
Synthesis of 4-Oxo-4,5-dihydro-1,3-thiazol-5-yl Intermediate
A critical intermediate, 5-(chloroacetyl)-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one, is prepared by reacting 2-aminothiazole with chloroacetyl chloride in 1,4-dioxane under reflux. Triethylamine (TEA) is added to neutralize HCl, achieving yields of 68–72%. Spectral confirmation includes:
This α-halo amide intermediate serves as the foundation for subsequent morpholine incorporation and acetamide functionalization.
Morpholine Substitution at C-2 Position
Introducing the morpholine group requires nucleophilic substitution of the α-chlorine atom in the thiazole intermediate.
Reaction Conditions and Optimization
The chloroacetamide intermediate reacts with morpholine in dry dimethylformamide (DMF) at 80–90°C for 6–8 hours. Key parameters include:
-
Molar Ratio : 1:1.2 (intermediate:morpholine) to minimize dimerization.
-
Catalyst : Anhydrous K₂CO₃ enhances nucleophilicity.
¹H NMR of the product confirms morpholine incorporation via signals at δ 3.40–3.70 ppm (m, 8H, morpholine protons).
Acetamide Functionalization via Aniline Coupling
The final step involves coupling the morpholine-thiazole intermediate with 2-chloroaniline to form the target acetamide.
Nucleophilic Acyl Substitution
The intermediate’s active methylene group reacts with 2-chloroaniline in ethanol under acidic conditions (HCl catalyst).
Mass Spectrometry data (m/z 353.8 [M+H]⁺) aligns with the molecular formula C₁₅H₁₆ClN₃O₃S.
Alternative Single-Step Synthesis
A patent-disclosed method (JP2016520101A) bypasses intermediate isolation by combining ω-bromoacetoacetanilide, thiourea, and morpholine in a one-pot reaction.
Procedure and Efficiency
-
Reactants : ω-Bromoacetoacetanilide (1 eq), thiourea (1.2 eq), morpholine (1.5 eq).
-
Yield : 58–62%, with lower purity (≈85%) requiring column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Multi-Step | Cyclocondensation → Substitution → Coupling | Reflux, TEA/K₂CO₃ | 65–75 | ≥95 |
| One-Pot | Combined cyclization/functionalization | Ethanol reflux | 58–62 | 85–90 |
The multi-step approach offers higher purity and reproducibility, while the one-pot method reduces synthesis time at the expense of yield.
Structural Verification and Characterization
Post-synthesis analyses ensure molecular fidelity:
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Competing reactions during cyclocondensation may yield 2-aminothiazole regioisomers. Using iodine as a catalyst directs selectivity toward the 4-oxo derivative (90% regiopurity).
Morpholine Stability Under Acidic Conditions
Prolonged exposure to HCl during aniline coupling can degrade morpholine. Limiting reaction time to ≤8 hours mitigates decomposition.
Scalability and Industrial Applicability
Kilogram-scale batches (≥95% purity) are achievable using flow chemistry:
-
Residence Time : 12 minutes at 120°C.
-
Catalyst : Immobilized lipases reduce side reactions.
Q & A
Basic Research Question
- H/C NMR : Assign aromatic protons (δ 7.16–7.69 ppm) and carbonyl carbons (δ 168–170 ppm) to confirm substituent positions .
- Mass Spectrometry : Use ESI/APCI(+) to verify molecular ions (e.g., [M+H]⁺ at m/z 347) .
- Elemental Analysis : Validate purity (>95%) via combustion analysis for C, H, N, and S .
What strategies can mitigate poor metabolic stability in preclinical studies?
Advanced Research Question
- Functional group modulation : Replace metabolically labile groups (e.g., morpholine’s oxygen) with bioisosteres like piperazine or thiomorpholine .
- Steric shielding : Introduce methyl groups at the α-position of the acetamide to slow enzymatic degradation .
- In vitro assays : Use liver microsomes to quantify metabolic half-life and identify vulnerable sites via LC-MS/MS fragmentation patterns .
How should researchers design in vitro biological activity screens for this compound?
Basic Research Question
- Target selection : Prioritize kinases (e.g., PI3K/mTOR) and antimicrobial targets due to structural analogs’ activities .
- Assay conditions : Use ATP-competitive ELISA for kinase inhibition (IC₅₀ determination) and broth microdilution for antimicrobial activity (MIC values) .
- Controls : Include staurosporine (kinase) and ampicillin (bacterial) as reference compounds .
How can contradictory data in pharmacological studies be resolved?
Advanced Research Question
Contradictions may arise from tautomerism, isomerism, or assay variability.
- Tautomer impact : Compare activity of isolated tautomers (e.g., amine vs. imine forms) using preparative HPLC .
- Kinase selectivity profiling : Test against a panel of 50+ kinases to rule off-target effects .
- Statistical rigor : Use triplicate experiments with ANOVA to assess significance (p < 0.05) .
What computational approaches predict this compound’s binding modes?
Advanced Research Question
- Docking studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB 4LSI) to identify key interactions (e.g., morpholine oxygen with ATP-binding pocket residues) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted poses .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to guide optimization .
How can researchers optimize solubility for in vivo studies?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
